2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE
Overview
Description
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE is a complex organic compound that features a benzodiazole and imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: Starting with a nitroaniline derivative, the benzodiazole ring is formed through a cyclization reaction.
Formation of the Imidazo[1,2-a]pyridine Moiety: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Coupling Reaction: The benzodiazole and imidazo[1,2-a]pyridine moieties are then coupled through a thiol linkage, often using reagents like thionyl chloride or phosphorus pentachloride.
Final Acetylation: The final step involves acetylation to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of amines.
Reduction: Formation of sulfoxides or sulfones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Chemical Biology: Used as a probe to study biological pathways involving benzodiazole and imidazo[1,2-a]pyridine derivatives.
Materials Science:
Mechanism of Action
The mechanism of action of 2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole.
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem.
Uniqueness
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}ACETAMIDE is unique due to its combination of benzodiazole and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O3S/c29-19(13-32-22-23-16-10-9-15(28(30)31)12-17(16)24-22)26-21-20(14-6-2-1-3-7-14)25-18-8-4-5-11-27(18)21/h1-12H,13H2,(H,23,24)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFLVQJARPHLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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